9-(4-Bromophenyl)-2-phenyl-9H-carbazole
Overview
Description
9-(4-Bromophenyl)-2-phenyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-2-phenyl-9H-carbazole typically involves the coupling of carbazole with bromobenzene derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, a base, and a boronic acid or ester as the coupling partner . The reaction conditions usually include:
Catalyst: Palladium acetate or palladium chloride
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromophenyl)-2-phenyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form carbazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated carbazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 9-(4-substituted phenyl)-2-phenyl-9H-carbazole derivatives.
Oxidation: Formation of carbazole-quinones or other oxidized carbazole derivatives.
Reduction: Formation of hydrogenated carbazole derivatives with varying degrees of saturation
Scientific Research Applications
9-(4-Bromophenyl)-2-phenyl-9H-carbazole has numerous applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials with unique optical and electronic properties.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)-2-phenyl-9H-carbazole depends on its specific application. In organic electronics, the compound functions as an electron-transport material, facilitating the movement of electrons through the device. In pharmaceuticals, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the bromine substituent, resulting in different reactivity and applications.
9-(4-Bromophenyl)-9H-carbazole: Similar structure but without the additional phenyl group, leading to different electronic properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and exhibits different biological activities.
Uniqueness
9-(4-Bromophenyl)-2-phenyl-9H-carbazole is unique due to the presence of both bromine and phenyl groups, which enhance its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
9-(4-bromophenyl)-2-phenylcarbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-11-13-20(14-12-19)26-23-9-5-4-8-21(23)22-15-10-18(16-24(22)26)17-6-2-1-3-7-17/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVODYQZHAXWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.